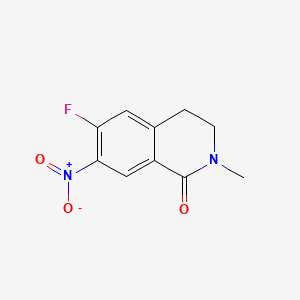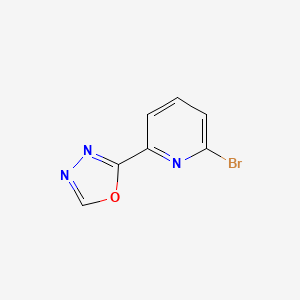
(S)-1-(Perfluorophenyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Perfluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a perfluorophenyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable candidate for various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Perfluorophenyl)-1,3-propanediol typically involves the reaction of perfluorophenyl derivatives with 1,3-propanediol under controlled conditions. One common method includes the use of a Grignard reagent, where perfluorophenyl magnesium bromide reacts with 1,3-propanediol in the presence of a catalyst to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
化学反应分析
Types of Reactions: (S)-1-(Perfluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl ketones, while reduction can produce perfluorophenyl alcohols.
科学研究应用
(S)-1-(Perfluorophenyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that require stable and long-lasting compounds.
Industry: Its unique properties are leveraged in the production of high-performance materials, such as coatings and adhesives.
作用机制
The mechanism of action of (S)-1-(Perfluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
(S)-1-(Perfluorophenyl)-2,3-propanediol: Similar in structure but with different positional isomerism.
(S)-1-(Trifluoromethylphenyl)-1,3-propanediol: Contains a trifluoromethyl group instead of a perfluorophenyl group.
(S)-1-(Perfluorobutyl)-1,3-propanediol: Features a perfluorobutyl group, offering different chemical properties.
Uniqueness: (S)-1-(Perfluorophenyl)-1,3-propanediol stands out due to its high thermal stability and resistance to chemical degradation, which are not as pronounced in its analogs. These properties make it particularly valuable for applications requiring long-term stability and durability.
属性
分子式 |
C9H7F5O2 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC 名称 |
1-(2,3,4,5,6-pentafluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H7F5O2/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h3,15-16H,1-2H2 |
InChI 键 |
HJZSSWYUZXAUFW-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)


![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)


![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)
![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
